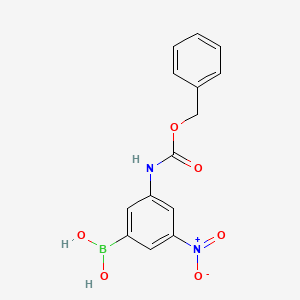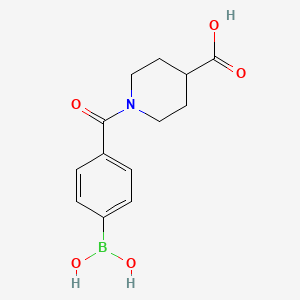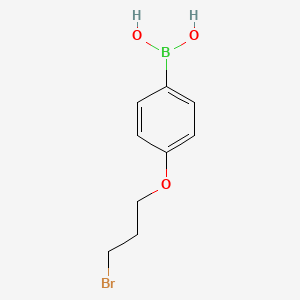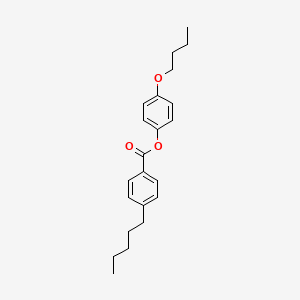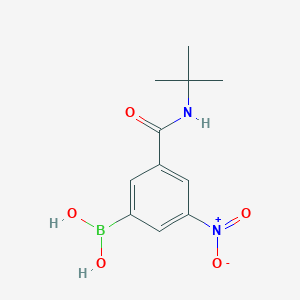![molecular formula C12H17Cl2N3 B1371646 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride CAS No. 1158527-40-2](/img/structure/B1371646.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride
説明
“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” is an organic compound with the molecular formula C11H13N3 . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline”, involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Chemical Reactions Analysis
The chemical reactions involving “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” are primarily associated with its role as a ligand in metal complexes . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” include a molecular formula of C11H13N3, an average mass of 187.241 Da, and a monoisotopic mass of 187.110947 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 338.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .
科学的研究の応用
Corrosion Inhibition
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride and its derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) showed that bipyrazolic-type organic compounds, including derivatives of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, could be efficient corrosion inhibitors. The study found correlations between the compounds' inhibition efficiencies and various parameters such as energy gap, electronegativity, and global hardness (Wang, Hengliang et al., 2006). Another study synthesized two molecules of the pyrazole family and confirmed their good inhibiting activity against the corrosion of mild steel in hydrochloric acid, highlighting the impact of methyl groups in the pyrazole structure on corrosion inhibition (Chadli, R. et al., 2020).
Synthesis of Novel Compounds
Research has been conducted on synthesizing new compounds using 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline derivatives. One study synthesized and analyzed the structure of 2-arylamino-substituted 4-(dichloromethylidene)-3-nitro-4H-pyrido[1,2-a]pyrimidines using 4-substituted anilines and pyrazole derivatives (Kolesnik, I. et al., 2020). Another study focused on the synthesis and molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, revealing insights into the molecular packing and electronic properties of these compounds (Shawish, Ihab et al., 2021).
Polymerization Catalyst
The compound and its derivatives have been used in polymerization processes. A study developed cobalt(II) complexes supported by N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives, demonstrating their effectiveness in polymerizing methyl methacrylate and rac-lactide. The study highlighted how the electronic density around the metal center in these initiators influenced their activity and stereoselectivity (Shin, Sujin et al., 2018).
Anticancer Properties
Research into the anticancer effects of pyrazole derivatives, including 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, has shown promising results. One study evaluated the cytotoxic properties of synthetic pyrazole-containing compounds on tumor cell lines, discovering that certain compounds exhibited significant cytotoxic activity, even more than the reference drug adriamycin in some cases (Bouabdallah, I. et al., 2006).
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been found to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility and stability could potentially influence its bioavailability .
Result of Action
Similar compounds have shown potent activity against various diseases .
将来の方向性
The future directions for “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” could involve further exploration of its potential as a ligand in metal complexes . Its unique coordination with metal ions could be used as a precursor for the development of metalloenzyme . This compound could also be used as a model for further developments in catalytic processes relating to catecholase activity .
生化学分析
Biochemical Properties
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between this compound and catecholase is facilitated by the coordination of the pyrazole nitrogen atoms with the metal ions in the enzyme’s active site. This coordination enhances the catalytic activity of the enzyme, leading to increased reaction rates.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrazole ring in the compound allows it to form stable complexes with metal ions, which can inhibit or activate enzymes depending on the context . For example, the compound can inhibit the activity of certain metalloenzymes by chelating the metal ions required for their catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced with increasing dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of key metabolites by modulating the activity of enzymes such as cytochrome P450 . This interaction can lead to changes in the metabolic profile of cells, affecting processes such as lipid metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been shown to localize in the mitochondria, where it can affect mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and nucleus . Post-translational modifications, such as phosphorylation, can further influence its localization and interactions with other biomolecules. These factors collectively determine the compound’s effects on cellular processes and overall function.
特性
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11;;/h3-7H,8,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMFNEADGQXGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


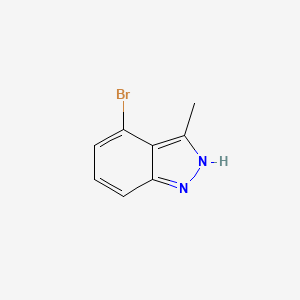
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)
